

Comparative Guide to Analytical Methods for Delta-2-Ceftazidime Determination

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Compound of Interest

Compound Name: *delta-2-Ceftazidime*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the determination of **delta-2-Ceftazidime**, a critical impurity in the synthesis of the broad-spectrum cephalosporin antibiotic, Ceftazidime. The focus is on the key validation parameters of linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ), offering a valuable resource for selecting the most appropriate analytical technique for quality control and stability studies.

Performance Comparison of Analytical Methods

Two primary analytical techniques have been identified for the effective separation and quantification of **delta-2-Ceftazidime** from the active pharmaceutical ingredient (API) and other related substances: High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC). The following table summarizes the performance characteristics of these methods based on available experimental data.

Parameter	HPLC Method for Ceftazidime Impurities	MEKC Method for Delta-2-Ceftazidime
Linearity Range	Not explicitly stated for individual impurities	Not explicitly stated, but calibration curves were linear[1]
Correlation Coefficient (R ²)	> 0.999 for ceftazidime[1]	> 0.999[1]
Limit of Detection (LOD)	0.13 - 0.142 µg/mL (for various impurities)[2]	0.2 µg/mL[1]
Limit of Quantitation (LOQ)	0.260 - 0.284 µg/mL (for various impurities)[2]	0.6 µg/mL[1]

Note: The HPLC data presented is for a range of impurities detected in Ceftazidime drug substance, as specific linearity data for **delta-2-Ceftazidime** was not detailed in the available literature. The MEKC method, however, was specifically validated for the delta-2-isomer.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Ceftazidime and Impurities

This method is a stability-indicating assay for the determination of Ceftazidime and its related substances.

- Instrumentation: A Waters HPLC system equipped with an Alliance 2695 separations module and a 2996 photodiode array detector.[2]
- Column: Hypersil BDS C18, 250 mm x 4.6 mm, 5-µm particle size.[2]
- Mobile Phase:
 - Mobile Phase A: 0.01M ammonium acetate solution.[2]
 - Mobile Phase B: Acetonitrile.[2]
- Gradient Elution:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.01	100	0
15.0	75	25
25.0	30	70
45.0	30	70
47.0	100	0

| 55.0 | 100 | 0 |

- Flow Rate: 1.0 mL/min.[2]
- Detection: UV at 255 nm.[2]
- Diluent: A mixture of phosphate buffer and acetonitrile (95:5 v/v).[2]

Micellar Electrokinetic Chromatography (MEKC) for Delta-2-Ceftazidime

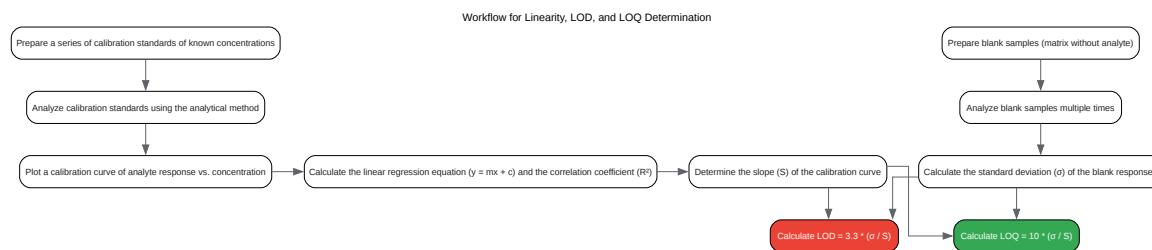
This method was specifically developed and validated for the separation and quantification of Ceftazidime, its delta-2-isomer, and pyridine.[1]

- Instrumentation: Capillary electrophoresis system.
- Electrolyte System: 25 mM sodium tetraborate at pH 9.2, and 75 mM sodium dodecylsulphate.[1]
- Method Validation:
 - Linearity: Calibration curves for all analytes were linear with correlation coefficients >0.999.[1]
 - LOD for delta-2-isomer: 0.2 µg/mL.[1]
 - LOQ for delta-2-isomer: 0.6 µg/mL.[1]

- Reproducibility: Good reproducibility was achieved for migration times (RSD 0.3%) and corrected peak areas (RSD 1.0%).[\[1\]](#)

Workflow for Linearity, LOD, and LOQ Determination

The following diagram illustrates the general workflow for determining the linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) in an analytical method validation, as per ICH guidelines.



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Caption: Workflow for determining Linearity, LOD, and LOQ.

Conclusion

Both HPLC and MEKC are suitable techniques for the analysis of **delta-2-Ceftazidime**. The MEKC method demonstrates validated sensitivity specifically for the delta-2-isomer, with an

LOD of 0.2 µg/mL and an LOQ of 0.6 µg/mL.[1] While the HPLC method is a robust, stability-indicating method for overall impurity profiling of Ceftazidime, the provided data offers a general sensitivity range for impurities.[2]

The choice of method will depend on the specific requirements of the analysis. For routine quality control where the primary goal is to quantify the **delta-2-Ceftazidime** impurity with high specificity and known sensitivity, the validated MEKC method is a strong candidate. For a comprehensive analysis of all potential impurities in a single run, a validated stability-indicating HPLC method is advantageous. Researchers and drug development professionals should consider these factors when selecting the optimal analytical strategy for their needs.

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